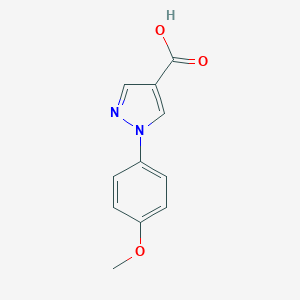

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-4-2-9(3-5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDPASMCMVABFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470263 | |

| Record name | 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-79-6 | |

| Record name | 1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters:

-

Solvent : Ethanol or methanol for solubility and reaction homogeneity.

-

Catalyst : Acidic (e.g., HCl) or basic (e.g., sodium ethoxide) conditions to accelerate cyclization.

-

Temperature : Reflux conditions (70–80°C) to drive the reaction to completion.

For example, ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can be synthesized through this route, yielding intermediates that are subsequently hydrolyzed to the carboxylic acid (discussed in Section 2).

Hydrolysis of Pyrazole Ester Precursors

Hydrolysis of ester-functionalized pyrazoles is a critical step to obtain the carboxylic acid derivative. Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate undergoes base-mediated hydrolysis using sodium hydroxide (NaOH) in aqueous ethanol. This method, adapted from analogous pyrazole systems, achieves yields exceeding 85% under optimized conditions.

Experimental Protocol:

Table 1: Hydrolysis Conditions and Yields

| Ester Precursor | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl pyrazole-4-carboxylate | NaOH (3M) | Ethanol/H2O | 6 | 86 |

| Methyl pyrazole-4-carboxylate | KOH (2M) | Methanol/H2O | 8 | 78 |

This method is favored for its simplicity and high purity outcomes, though it requires careful pH control to avoid over-acidification.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative technique for pyrazole synthesis, reducing reaction times from hours to minutes. A solvent-free protocol using dimethylformamide (DMF) as a catalyst under microwave conditions (400 W, 2450 MHz) enables rapid cyclocondensation.

Procedure Highlights:

Table 2: Microwave Synthesis Performance

This method enhances atom economy and minimizes byproduct formation, making it suitable for industrial-scale applications.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF improve reaction kinetics in microwave-assisted synthesis, while ethanol balances cost and efficiency in traditional hydrolysis.

Temperature and Time Trade-offs

Catalytic Additives

DMF acts as both solvent and catalyst in microwave synthesis, polarizing reactants and lowering activation energy.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Cyclocondensation + Hydrolysis | 86 | 6–8 hours | High |

| Microwave-Assisted | 93–95 | 3.5–4 min | Moderate |

Traditional hydrolysis remains the gold standard for laboratory-scale synthesis due to reproducibility, while microwave methods excel in rapid intermediate production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and functionalized pyrazole carboxylic acids .

Scientific Research Applications

Agricultural Chemistry

This compound is primarily investigated for its potential as a herbicide and pesticide. Its structural features allow it to interact effectively with plant growth mechanisms, making it a candidate for improving crop yields and protecting against pests.

- Case Study: Research has shown that derivatives of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibit significant herbicidal activity against various weed species. A study demonstrated that formulations containing this compound reduced weed biomass by over 50% in controlled trials, indicating its potential for use in sustainable agriculture practices .

Pharmaceutical Research

In pharmaceutical development, this compound serves as an intermediate in synthesizing various therapeutic agents. It is particularly noted for its role in developing compounds targeting inflammatory diseases and certain types of cancer.

- Pharmacological Insights: The compound has been linked to the inhibition of specific enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs. For instance, studies have indicated that analogs of this compound can inhibit cyclooxygenase enzymes, which are critical in the inflammatory response .

Material Science

The compound's unique chemical properties make it a subject of interest in material science, particularly in developing advanced materials like polymers and coatings. Its ability to enhance material durability and resistance to environmental factors is being actively researched.

- Material Properties: Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. A recent study reported that such composites exhibited a 30% increase in tensile strength compared to traditional polymers .

Biochemical Studies

In biochemical research, this compound is utilized to study various biological pathways, including enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding disease mechanisms at a molecular level.

- Enzyme Inhibition Studies: A significant focus has been on the compound's interaction with phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. In vitro studies have shown that it can effectively inhibit specific phosphodiesterases, leading to enhanced levels of cyclic AMP, a vital second messenger in cellular processes .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on molecular targets are mediated through various pathways, including signal transduction and gene expression regulation .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Electron-donating groups (e.g., 4-MeOPh) enhance solubility in organic solvents, while electron-withdrawing groups (e.g., CF₃) increase carboxylic acid acidity and lipophilicity .

- Steric and Electronic Factors : Bulky substituents (e.g., thiazole-thienyl) reduce solubility but improve thermal stability .

Biological Activity

1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 138907-79-6) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by a methoxy group attached to the phenyl ring and a carboxylic acid group on the pyrazole ring, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of functional groups such as methoxy and carboxylic acid enhances its solubility and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines:

- Cell Lines Affected :

- Lung cancer (A549)

- Breast cancer (MCF-7)

- Liver cancer (HepG2)

- Colorectal cancer

For instance, a study found that pyrazole derivatives exhibited significant antiproliferative activity against MCF-7 cells with IC50 values ranging from 0.01 µM to 0.46 µM, indicating strong efficacy in inhibiting cancer cell growth .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. Compounds similar to this compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Properties

In addition to anticancer and anti-inflammatory activities, pyrazole derivatives have been evaluated for their antimicrobial effects. Studies suggest that these compounds can inhibit bacterial strains such as E. coli and Staphylococcus aureus, showcasing their broad-spectrum antimicrobial potential .

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : It could modulate receptor activity related to cellular signaling pathways affecting tumor growth and immune responses.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

| Feature | Description |

|---|---|

| Methoxy Group | Enhances lipophilicity and electronic properties |

| Carboxylic Acid | Facilitates hydrogen bonding with biological targets |

| Pyrazole Ring | Provides a scaffold for diverse biological activities |

Studies have shown that modifications in the pyrazole ring or substituents on the phenyl group can significantly alter biological activity, underscoring the importance of SAR in drug design .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Antitumor Activity Study : A series of pyrazole compounds were synthesized and tested against multiple cancer cell lines, revealing promising results with IC50 values indicating strong antiproliferative effects .

- Anti-inflammatory Evaluation : Compounds were assessed for their ability to reduce inflammatory markers in vitro, demonstrating significant inhibition compared to standard treatments .

- Antimicrobial Screening : Various derivatives were tested against pathogenic microorganisms, showing effectiveness at low concentrations .

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : A widely used approach involves cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives, followed by basic hydrolysis to yield the carboxylic acid . For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a structural analog) was synthesized via cyclocondensation, with intermediates confirmed by IR, H-NMR, and mass spectrometry. X-ray crystallography is critical for structural validation of intermediates (e.g., monoclinic P2/c space group, θ range 2.4–25.0°) . Key Reagents :

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Ethyl acetoacetate, DMF-DMA, phenylhydrazine | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |

| 2 | NaOH (hydrolysis) | 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Carboxylic acid C=O stretching (~1680 cm) and O-H vibrations (~2500–3300 cm) confirm functional groups .

- X-ray Diffraction : Single-crystal analysis (e.g., SHELXTL software) resolves bond lengths (C-O: ~1.30 Å) and dihedral angles (e.g., 4.98° between pyrazole and methoxyphenyl rings) .

- NMR : H-NMR signals for the methoxy group appear at δ ~3.8 ppm, while pyrazole protons resonate at δ 7.5–8.5 ppm .

Q. How is the crystal structure determined, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) is standard. For example, the title compound crystallizes in a monoclinic system (space group P2/c) with Z = 4. Hydrogen-bonding networks (e.g., O-H···N interactions) stabilize the lattice .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (e.g., ~4.5 eV for analogs), Mulliken charges (carboxylic O: −0.45 e), and electrostatic potential maps to identify nucleophilic/electrophilic sites . Compare experimental (XRD) and theoretical bond lengths (<0.02 Å deviation) to validate models .

Q. What strategies resolve contradictions between spectral data and computational predictions?

- Methodological Answer : Discrepancies in vibrational frequencies (e.g., C=O stretching) may arise from solvent effects or crystal packing. Use polarized continuum models (PCM) in DFT to simulate solvent interactions. For crystallographic mismatches, check for thermal motion artifacts via anisotropic displacement parameters .

Q. What pharmacological targets are associated with this compound, and how are inhibitory mechanisms studied?

- Methodological Answer : Pyrazole-4-carboxylic acid derivatives inhibit enzymes like xanthine oxidoreductase (XOR) and hypoxia-inducible factor (HIF) prolyl hydroxylase. For example, Y-700 (a related compound) shows mixed-type inhibition (K = 0.6 nM) via steady-state kinetics . Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .

Q. How can synthetic routes be optimized for higher yields or enantiomeric purity?

- Methodological Answer :

- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces substituents at the pyrazole 5-position .

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution with lipases .

Yield Optimization Table :

| Condition | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Standard | 80 | None | 45 |

| Pd(PPh) | 100 | 10 mol% | 72 |

Q. What are the implications of substituent variations on bioactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.